
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is an organic compound characterized by a cyclopentadecane ring substituted with a chloro group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones, while reduction can convert it back to the sulfide form.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include amines, thiols, or other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the original sulfide form.
Scientific Research Applications
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the phenylsulfanyl group can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-(phenylsulfanyl)cyclohexanone: Similar structure but with a smaller cycloalkane ring.
2-Chloro-2-(phenylsulfanyl)cyclododecanone: Similar structure but with a medium-sized cycloalkane ring.
2-Chloro-2-(phenylsulfanyl)cyclooctadecanone: Similar structure but with a larger cycloalkane ring.
Uniqueness
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The presence of both chloro and phenylsulfanyl groups provides a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
106315-63-3 |
|---|---|
Molecular Formula |
C21H31ClOS |
Molecular Weight |
367.0 g/mol |
IUPAC Name |
2-chloro-2-phenylsulfanylcyclopentadecan-1-one |
InChI |
InChI=1S/C21H31ClOS/c22-21(24-19-15-11-10-12-16-19)18-14-9-7-5-3-1-2-4-6-8-13-17-20(21)23/h10-12,15-16H,1-9,13-14,17-18H2 |
InChI Key |
GXOGGXXOUCFPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)C(CCCCCC1)(SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



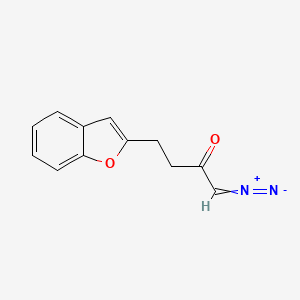
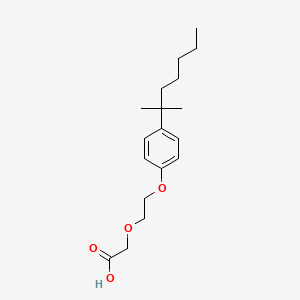
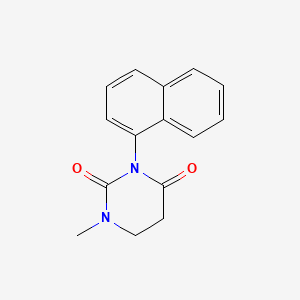
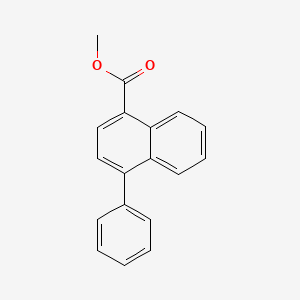
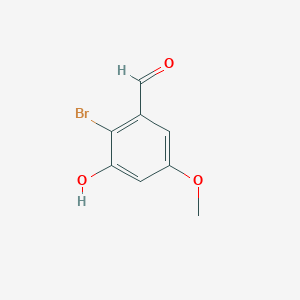
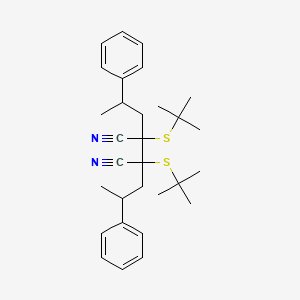
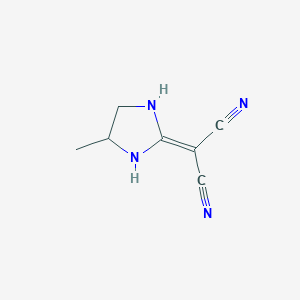
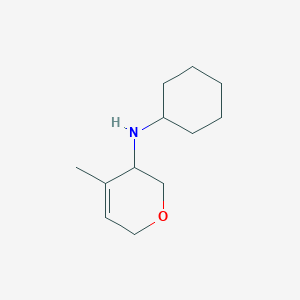
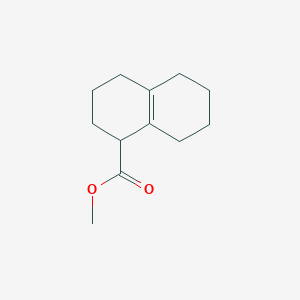
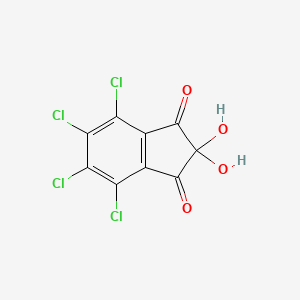
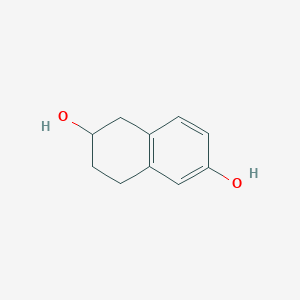
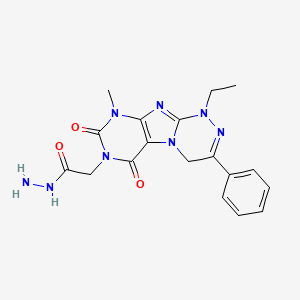
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
